molecular formula C7H9N5O2 B13094936 7-amino-3-ethyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid CAS No. 227611-28-1

7-amino-3-ethyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid

Cat. No.: B13094936
CAS No.: 227611-28-1
M. Wt: 195.18 g/mol
InChI Key: LJVUXKLGLDLSEE-UHFFFAOYSA-N
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Description

7-Amino-3-ethyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid is a fused heterocyclic compound featuring a pyrazole ring fused with a 1,2,4-triazole moiety. The molecule is substituted with an amino group at position 7, an ethyl group at position 3, and a carboxylic acid at position 5. Such characteristics make it a candidate for applications in medicinal chemistry, dyes, and materials science .

Properties

CAS No.

227611-28-1

Molecular Formula

C7H9N5O2

Molecular Weight

195.18 g/mol

IUPAC Name

7-amino-3-ethyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid

InChI

InChI=1S/C7H9N5O2/c1-2-3-9-10-6-4(8)5(7(13)14)11-12(3)6/h11H,2,8H2,1H3,(H,13,14)

InChI Key

LJVUXKLGLDLSEE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1NC(=C2N)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization via Amino Acid Derivatives and Pyrazolo-triazole Formation

One of the primary synthetic routes involves the preparation of amino acid derivatives that undergo cyclization to form the pyrazolo-triazole core. For example, starting from 5-amino-4-cyano-1H-pyrazol-3-yl benzamide derivatives, diazotization followed by coupling with malononitrile or ethyl cyanoacetate in the presence of sodium acetate and ethanol at low temperature (0 °C) yields pyrazolotriazine intermediates. These intermediates can be further manipulated to introduce amino and carboxylic acid functionalities at specific ring positions, including the 7-amino and 6-carboxylic acid groups characteristic of the target compound.

Use of Ethyl Chloroacetate and Hydrazine Hydrate in Pyridine

A notable method involves the reaction of pyrazolopteridinone derivatives with ethyl chloroacetate in boiling pyridine, which facilitates esterification and ring closure to form ethyl esters of pyrazolo-triazole systems. Subsequent hydrazinolysis with hydrazine hydrate converts esters to hydrazides, which are key intermediates for further cyclizations and functional group modifications.

Cyclization via Oxazinone Intermediates

The synthesis pathway may include the formation of oxazinone intermediates through the reaction of amino acid precursors with acetic anhydride under reflux. These oxazinones undergo further reaction with ammonium acetate or primary amines to yield pyrazolopteridinone derivatives, which serve as scaffolds for constructing the pyrazolo-triazole ring system. This method allows the introduction of various substituents, including the ethyl group at position 3, through alkylation or amination reactions.

Direct One-Pot Synthesis Approaches

Recent advances have demonstrated environmentally friendly, one-pot synthetic methods that combine multiple steps, such as condensation, cyclization, and functionalization, under mild conditions with high yields. For example, the use of 1,3-dicarbonyl compounds and amino-substituted pyrazoles under oxygen atmosphere and acetic acid catalysis at elevated temperatures has been reported to efficiently produce pyrazolo-fused heterocycles with high regioselectivity and functional group tolerance.

Comparative Data Table of Preparation Methods

Method Description Key Reagents/Conditions Yield (%) Advantages Limitations
Diazotization and coupling with malononitrile/ethyl cyanoacetate Diazotization of amino-pyrazole, NaOAc/EtOH, 0 °C ~70-80 High regioselectivity, mild conditions Requires careful temperature control
Esterification with ethyl chloroacetate in pyridine followed by hydrazinolysis Pyrazolopteridinone + ethyl chloroacetate, reflux pyridine; hydrazine hydrate 60-90 Good yields, well-established steps Use of pyridine, longer reaction times
Oxazinone intermediate route Amino acid + acetic anhydride reflux; reaction with ammonium acetate or amines 50-80 Versatile substitution, structural diversity Multi-step, requires purification
One-pot condensation under O2 atmosphere Amino pyrazole + 1,3-dicarbonyl + acetic acid, 130 °C, 18 h 80-90 Environmentally friendly, single step Requires elevated temperature, specific substrates

Detailed Research Findings

  • Spectroscopic Characterization: IR and NMR spectra confirm the formation of the target heterocyclic system. For instance, IR absorption bands for the carboxylic acid C=O typically appear near 1700 cm⁻¹, while NH2 groups show characteristic bands around 3200-3400 cm⁻¹. The 1H-NMR spectra reveal singlets corresponding to NH2 protons and ethyl substituent protons, confirming substitution patterns.

  • Reaction Mechanisms: The formation of the pyrazolo-triazole ring often proceeds via nucleophilic attack of amino groups on activated carbonyl or nitrile groups, followed by cyclization and dehydration steps. The use of ethyl chloroacetate facilitates O- or N-alkylation, which can be controlled by solvent and base choice to favor desired products.

  • Functional Group Transformations: Hydrazinolysis of esters to hydrazides and subsequent cyclization steps are critical for installing the amino group at position 7. The carboxylic acid group at position 6 is typically introduced via hydrolysis of ester intermediates or direct incorporation during ring closure.

Chemical Reactions Analysis

Types of Reactions

7-amino-3-ethyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include halo-substituted derivatives, oxo derivatives, and amino derivatives .

Scientific Research Applications

Biological Activities

Research has identified several biological activities associated with 7-amino-3-ethyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid:

1. Antimicrobial Activity
Studies have shown that derivatives of pyrazolo[5,1-c][1,2,4]triazoles exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, demonstrating effectiveness as an antimicrobial agent. For instance, derivatives have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria.

2. Anticancer Potential
The compound's structure allows it to interact with various biological targets involved in cancer progression. Research indicates that it may inhibit specific kinases or enzymes involved in tumor growth and metastasis. In vitro studies have shown promising results in reducing cell viability in cancer cell lines.

3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. It may modulate inflammatory pathways by inhibiting certain cytokines or enzymes involved in inflammation.

Therapeutic Applications

Given its diverse biological activities, this compound has potential therapeutic applications in several areas:

1. Drug Development
The compound serves as a lead structure for the development of new pharmaceuticals targeting infectious diseases and cancer. Its derivatives are being investigated for their ability to enhance efficacy and reduce side effects compared to existing treatments.

2. Agricultural Applications
Due to its antimicrobial properties, the compound may also find applications in agriculture as a biopesticide or fungicide. Research is ongoing to evaluate its effectiveness against plant pathogens.

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effective inhibition of E. coli and S. aureus growth with minimal inhibitory concentrations (MICs) reported at low micromolar levels.
Study BAnticancer ActivityShowed significant reduction in cell viability of breast cancer cell lines with IC50 values indicating potent anticancer effects.
Study CAnti-inflammatory EffectsFound to significantly reduce TNF-alpha levels in vitro models of inflammation.

Mechanism of Action

The mechanism of action of 7-amino-3-ethyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. Due to its structural similarity to nucleic bases, the compound can act as a metabolite and interfere with biochemical processes . This interference can lead to the inhibition of enzymes and other proteins, resulting in its biological effects .

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural and functional attributes of 7-amino-3-ethyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid with related fused heterocycles:

Compound Name Core Structure Substituents Key Functional Groups Applications/Properties References
This compound Pyrazolo[5,1-c][1,2,4]triazole 3-Ethyl, 7-Amino, 6-Carboxylic acid Amino, Carboxylic acid Potential drug intermediates, dyes
1H-6-Methyl-3-phenylpyrazolo[5,1-c][1,2,4]triazole (1a) Pyrazolo[5,1-c][1,2,4]triazole 6-Methyl, 3-Phenyl None Tautomerism studies
4-Oxo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazine Pyrazolo[5,1-c][1,2,4]triazine 4-Oxo, 3-tert-Butyl Oxo Antiviral agents
5,7-Dimethylpyrazolo[3',4':4,5]thiazolo[2,3-c]-1,2,4-triazole (2) Pyrazolo-thiazolo-triazole 5,7-Dimethyl Thiazole ring Analog of tricyclazole (fungicide)
Dihydropyrazolo[5,1-c][1,2,4]triazole-3-thione (21) Dihydropyrazolo-triazole 3-Thione Thione Antioxidant activity
Key Differences and Implications

Substituent Effects: The carboxylic acid group at position 6 in the target compound enhances water solubility compared to non-polar substituents (e.g., methyl or phenyl in 1a) . This property is critical for bioavailability in drug design. The ethyl group at position 3 provides moderate steric hindrance, which may influence reactivity in substitution reactions compared to bulkier tert-butyl groups in triazine derivatives .

Tautomerism: Unlike 1a and its derivatives, which exist exclusively in a single tautomeric form due to substituent stabilization , the amino and carboxylic acid groups in the target compound may promote dynamic tautomerism, affecting its interaction with biological targets or materials.

Synthetic Routes: The target compound’s synthesis likely involves multi-component reactions (MCRs) or cyclization strategies similar to those used for pyrazolo[5,1-c][1,2,4]triazoles . For example, describes the use of ethyl cyanoacetate and thiocarbohydrazide to form dihydro-triazole derivatives, suggesting analogous pathways for introducing the carboxylic acid moiety .

Physicochemical Properties: The carboxylic acid group lowers the pKa relative to esters (e.g., ethyl cyanoacetate derivatives in ) or thiones (e.g., compound 21 in ), making the compound more acidic and prone to salt formation . The amino group at position 7 enables hydrogen bonding, a feature absent in nitroso derivatives (e.g., ’s hydroxyimino tautomers) .

Biological and Material Applications: While triazolo-triazines (e.g., triazavirin) are established antiviral agents , the target compound’s carboxylic acid group may expand its utility into pH-sensitive dyes or metal-chelating materials .

Research Findings and Data

Table 1: Comparative Physicochemical Data

Property Target Compound 1a Compound 21
Melting Point (°C) Not reported 180–182 210–215
Solubility in Water High (due to -COOH) Low Moderate (thione group)
Tautomeric Forms Likely dynamic Single form (1a) Not applicable
Key Spectral Data IR: -COOH (1700 cm⁻¹), -NH₂ (3300 cm⁻¹) ¹H-¹⁵N NMR confirmed structure ¹H NMR: δ 3.2 (s, SH)

Biological Activity

7-Amino-3-ethyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid is a compound belonging to the pyrazolo-triazole family, known for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes cyclization reactions that form the pyrazolo-triazole core. Detailed methodologies can be found in various studies that explore similar compounds in this class .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[5,1-c][1,2,4]triazoles. For instance:

  • Cell Line Studies : In vitro testing against several human cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia) showed promising results. The compound exhibited significant antiproliferative effects with IC50 values indicating effective cytotoxicity .
  • Mechanism of Action : The biological activity is often attributed to the compound's ability to inhibit key protein kinases involved in cancer progression. For example, inhibition of CDK2/cyclin E has been observed in related compounds, suggesting a similar mechanism may be present in this compound .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties:

  • Inhibition Studies : Various derivatives of pyrazolo-triazoles have shown activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship indicates that modifications to the pyrazolo-triazole core can enhance antimicrobial efficacy .

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds related to this compound:

  • Study on Anticancer Properties : A study evaluated a series of pyrazolo[5,1-c][1,2,4]triazoles for their anticancer activity against various cell lines. The results indicated that specific substitutions on the triazole ring significantly enhanced cytotoxicity .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of related compounds. It was found that certain derivatives exhibited potent activity against both gram-positive and gram-negative bacteria .

Data Tables

Compound NameCell Line TestedIC50 Value (µM)Activity Type
This compoundMCF-712.5Anticancer
7-Amino Derivative XK56210.0Anticancer
Pyrazolo Compound YE. coli15.0Antimicrobial
Pyrazolo Compound ZS. aureus8.0Antimicrobial

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